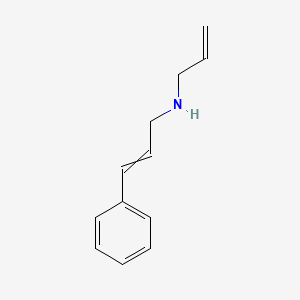

N-(3-phenylallyl)-allylamine

Description

Significance of Allylamine (B125299) Scaffolds in Modern Synthetic Chemistry

Allylamine scaffolds are fundamental building blocks in contemporary organic synthesis. ontosight.ai Their importance stems from the versatile reactivity of the allyl group, which can participate in a wide array of chemical transformations. These nitrogen-containing compounds are crucial intermediates in the synthesis of numerous biologically active molecules, including pharmaceuticals and natural products. nih.gov For instance, the allylamine structural motif is found in several antifungal agents like Naftifine and Terbinafine, which function by inhibiting sterol biosynthesis. researchgate.netijpsjournal.com

The development of efficient synthetic methods to create allylamines is an active area of research. acs.org Strategies such as the Heck reaction, palladium-catalyzed amination of allylic substrates, and multicomponent reactions have been developed to access these valuable compounds. researchgate.netacs.orgrsc.org The ability to incorporate diverse functional groups into allylamine structures further enhances their utility, making them "privileged structures" for the design of compound libraries in medicinal chemistry. unife.itlead-discovery.de

Overview of Research Trajectories for N-(3-phenylallyl)-allylamine

Research involving this compound and related cinnamylamine (B1233655) derivatives has primarily focused on their synthesis and subsequent functionalization to create more complex molecular architectures. Cinnamylamines are recognized as important pharmacophores and are precursors to various drugs.

Synthetic approaches to the cinnamylamine core often involve palladium-catalyzed cross-coupling reactions, such as the Heck reaction, which couples an aryl halide with an allylamine derivative. researchgate.netrsc.org Another common method is the reductive amination of cinnamaldehyde (B126680). More recently, biosynthetic routes are being explored, using enzymes like ω-aminotransferase to convert cinnamaldehyde to cinnamylamine in engineered microorganisms, presenting a greener alternative to traditional chemical synthesis. nih.gov

Once synthesized, the dual allyl functionalities of this compound open avenues for further transformations. Research has explored intramolecular cyclization reactions to form nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. acs.org For example, copper-mediated oxidative transformations of N-allyl enamine carboxylates, which share structural similarities, have been shown to yield complex bicyclic products. acs.org Furthermore, palladium-catalyzed reactions that activate the allylic C-N bond are a key area of study, allowing for the selective formation of new carbon-carbon and carbon-heteroatom bonds. jst.go.jp

| Property | Value |

|---|---|

| Molecular Formula | C12H15N |

| Molecular Weight | 173.25 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 4 |

Data sourced from PubChem. nih.gov

Structural Features and their Implications for Reactivity in this compound

The reactivity of this compound is dictated by its key structural features: a tertiary amine, a cinnamyl group (3-phenylallyl), and an unsubstituted allyl group. nih.gov

Tertiary Amine: The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. This site can be protonated or can coordinate to metal catalysts, which is a crucial step in many catalytic cycles.

Allyl and Cinnamyl Groups: The two C=C double bonds are electron-rich and are susceptible to a variety of reactions.

Electrophilic Addition: The double bonds can react with electrophiles.

Palladium-Catalyzed Reactions: This is a major area of reactivity for allylic systems. The double bond can coordinate to a palladium(0) center, leading to oxidative addition to form a π-allylpalladium(II) complex. oup.com This intermediate is a versatile electrophile that can be attacked by a wide range of nucleophiles. Research has shown that in competitive reactions, allylamines are inherently more reactive than corresponding allylic alcohols in palladium-catalyzed alkylations. jst.go.jp

Heck and Mizoroki-Heck Reactions: The terminal hydrogen on the cinnamyl group's double bond can be substituted with an aryl or vinyl group via the Heck reaction. researchgate.netrsc.org This allows for the extension of the carbon skeleton.

Cyclization Reactions: The two allyl groups are positioned to undergo intramolecular reactions. For instance, ring-closing metathesis (RCM) could potentially be used to form a seven-membered heterocyclic ring. Copper-mediated intramolecular cyclopropanation of similar N-allyl systems has been demonstrated to form azabicyclo[3.1.0]hexanes, highlighting a pathway to strained ring systems. acs.org

The phenyl group on the cinnamyl moiety influences the electronic properties of the adjacent double bond and provides a site for aromatic substitution reactions. The stereochemistry of the double bond (typically E, or trans) in the cinnamyl group is also a critical feature, influencing the stereochemical outcome of subsequent reactions. rsc.org

| Reaction Type | Key Finding | Reference |

|---|---|---|

| Heck Reaction | Enables scalable synthesis of cinnamylamines from aryl bromides and N-Boc-allylamine. researchgate.net | researchgate.net |

| Oxidative Mizoroki-Heck Reaction | Using aryl boronic acids instead of aryl iodides can improve yield and E/Z selectivity for unprotected cinnamylamines. rsc.org | rsc.org |

| Pd-Catalyzed Alkylation | Allylamines show inherent higher reactivity (N-selectivity) over allylic alcohols in Pd-catalyzed electrophilic activation. jst.go.jp | jst.go.jp |

| Biosynthesis | Engineered E. coli can synthesize cinnamylamine from cinnamic acid, offering a sustainable production method. nih.gov | nih.gov |

| Copper-Mediated Cyclization | N-allyl enamine carboxylates undergo intramolecular cyclopropanation to form complex azaheterocycles. acs.org | acs.org |

Structure

3D Structure

Properties

Molecular Formula |

C12H15N |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

3-phenyl-N-prop-2-enylprop-2-en-1-amine |

InChI |

InChI=1S/C12H15N/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h2-9,13H,1,10-11H2 |

InChI Key |

MPYILWXWVRMLOH-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNCC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Phenylallyl Allylamine and Its Analogues

Direct Synthesis Approaches

Direct synthetic routes offer efficient pathways to N-(3-phenylallyl)-allylamine and related structures by forming key carbon-nitrogen bonds from readily available precursors. These methods include classical reactions like reductive amination as well as modern multi-component and C-H activation strategies.

Reductive Amination Strategies for Cinnamaldehyde (B126680) Derivatives

Reductive amination, also known as reductive alkylation, is a cornerstone method for amine synthesis that converts a carbonyl group into an amine through an intermediate imine. wikipedia.org For the synthesis of this compound, this strategy involves the reaction of cinnamaldehyde with allylamine (B125299).

The process occurs in two main stages, which can be performed in a single pot. libretexts.orgchemistrysteps.com

Imine Formation: The nucleophilic allylamine attacks the electrophilic carbonyl carbon of cinnamaldehyde to form a hemiaminal intermediate. This intermediate then undergoes dehydration, typically under weakly acidic conditions, to yield the corresponding N-(3-phenylpropylidene)prop-2-en-1-imine (a Schiff base). wikipedia.org

Reduction: The C=N double bond of the imine is subsequently reduced to a single bond to form the final secondary amine product. chemistrysteps.com

A variety of reducing agents can be employed for this transformation. Mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are particularly effective because they are selective for the iminium ion over the starting aldehyde, allowing the entire reaction to be carried out in one step. chemistrysteps.com The use of hydrogen gas with a metal catalyst is also a viable, though more vigorous, reduction method. mdpi.com This approach is highly versatile for producing a wide range of secondary and tertiary amines. chemistrysteps.com

Multi-Component Reactions for Allylamine Formation

Multi-component reactions (MCRs) provide a powerful and atom-economical approach for the synthesis of complex molecules like allylamines in a single step from three or more starting materials. rsc.orgresearchgate.net These reactions streamline synthetic sequences by minimizing the need for isolation and purification of intermediates.

A notable example is the nickel-catalyzed three-component coupling of simple alkenes, aldehydes, and amides. rsc.orgrsc.org This method combines nickel catalysis with Lewis acid catalysis to construct architecturally diverse allylic amines. researchgate.net The reaction proceeds by joining readily available chemical feedstocks, offering a modular and environmentally friendly protocol. rsc.orgrsc.org The practicality of this approach is enhanced by its broad functional-group tolerance and the use of an inexpensive nickel(II) salt as a precatalyst. researchgate.netrsc.org While this method may not directly target this compound, its modularity allows for the synthesis of a vast library of structurally related analogues by varying the alkene, aldehyde, and amine components.

Another MCR strategy involves a one-pot, two-step synthesis starting from an alkyne, paraformaldehyde, and an amine. acs.org This process first generates a propargylamine intermediate through an A³ coupling reaction, which is then selectively hydrogenated within the same pot to the corresponding allylamine using a bifunctional catalyst system. acs.org

Allylic Amination of Unfunctionalized Alkenes

Direct allylic C-H amination represents a highly efficient strategy for synthesizing allylamines by forming a C-N bond directly at the allylic position of an unfunctionalized alkene. nih.gov This approach avoids the need for pre-functionalized substrates, such as allylic halides or alcohols.

Historically, a significant limitation of many transition-metal-catalyzed allylic amination reactions was the requirement for the nitrogen source to be an amide, carbamate, or sulfonamide, rather than a simple primary or secondary amine. nih.govacs.org However, recent advancements have overcome this challenge. One such breakthrough involves the use of thianthrene-based aminating reagents, which can be prepared from primary amines in a single step. nih.govacs.org These reagents, when combined with a suitable photocatalyst and irradiated with light, generate N-centered radicals that add to olefins to furnish the desired alkyl allylamines. nih.gov This method is conceptually different from other known olefin aminations and provides direct access to valuable allylamine derivatives that were previously difficult to obtain via C-H functionalization. nih.govacs.orgresearchgate.net The reaction conditions are generally mild and tolerate a variety of functional groups. acs.org

Indirect Synthesis via Functional Group Transformations

Indirect methods involve the synthesis of a precursor molecule followed by a key functional group transformation to yield the final allylamine product. These routes can be particularly advantageous when precise control over stereochemistry is required.

Stereoselective Reduction of Propargylic Amine Precursors

A powerful indirect strategy for the synthesis of allylic amines with defined double bond geometry is the stereoselective reduction of a propargylic amine precursor. Propargylic amines, which contain a carbon-carbon triple bond, can be reduced to allylic amines. The choice of reduction conditions is critical for controlling the stereochemical outcome (i.e., formation of the E or Z isomer of the resulting alkene).

A specific and effective method for the stereoselective reduction of alkynylamines (propargylamines) utilizes a low-valent niobium complex generated in situ from niobium(V) chloride (NbCl₅) and magnesium metal. mdpi.comnih.gov This reagent system has proven to be an efficient tool for the synthesis of (2Z)-alkenylamines from substituted 2-alkynylamines with high regio- and stereoselectivity. mdpi.com

The reaction involves the formation of an intermediate niobiumcyclopropene, which, upon hydrolysis or deuterolysis, yields the corresponding (Z)-allylamine. mdpi.com This method is particularly effective for secondary 2-alkynylamines that possess a hydrogen atom on the nitrogen. mdpi.com The transformation requires stoichiometric amounts of NbCl₅ and magnesium. Interestingly, the analogous TaCl₅-Mg reagent system was found to be ineffective for this transformation, highlighting the unique reactivity of the niobium-based system for nitrogen-containing alkynes. mdpi.comnih.gov

The table below illustrates the effectiveness of the NbCl₅-Mg system for the reduction of various N-substituted 2-alkynylamines, demonstrating its utility in preparing analogues of this compound.

| Entry | Substrate (Alkynylamine) | Product (Z-Allylamine) | Yield (%) |

| 1 | N-butyl-1-phenylprop-2-yn-1-amine | N-butyl-1-phenylprop-2-en-1-amine | 85 |

| 2 | N-benzyl-1-phenylprop-2-yn-1-amine | N-benzyl-1-phenylprop-2-en-1-amine | 88 |

| 3 | N-phenyl-1-phenylprop-2-yn-1-amine | N-phenyl-1-phenylprop-2-en-1-amine | 90 |

| 4 | N-(4-methylphenyl)hept-2-yn-1-amine | N-(4-methylphenyl)hept-2-en-1-amine | 78 |

This table presents representative data on the stereoselective reduction of various propargylic amine precursors to their corresponding Z-allylamine analogues using the NbCl₅-Mg reagent system, showcasing the method's applicability. mdpi.com

Titanium-Catalyzed Hydroalumination of Propargylic Amines

While direct titanium-catalyzed hydroalumination of propargylic amines is a plausible route to allylic amines, the literature more extensively covers the closely related and conceptually similar titanium-catalyzed hydroaminoalkylation of alkynes and allenes. These reactions provide an atom-economical approach to the synthesis of allylic amines. Titanium, being an earth-abundant and non-toxic metal, presents a cost-effective and environmentally benign alternative to precious metal catalysts. ubc.ca

Recent advancements have demonstrated the utility of titanium-catalyzed reactions for the synthesis of amines and N-heterocycles through both hydroamination and hydroaminoalkylation. ubc.ca For instance, intermolecular hydroaminoalkylation of alkynes with secondary amines can be achieved using titanium catalysts, leading to the formation of allylic amines. nih.gov Similarly, tertiary amines can undergo hydroaminoalkylation with alkynes in the presence of a cationic titanium catalyst system, which is generated in situ, to produce tertiary allylic amines with high stereoselectivity and in excellent yields. nih.govresearchgate.net The reaction of N-methylpiperidine with various alkynes, catalyzed by a system generated from TiBn₄, a sterically demanding aminopyridinato ligand precursor, and Ph₃C[B(C₆F₅)₄], exemplifies this transformation. nih.govresearchgate.net

The hydroaminoalkylation of allenes with secondary amines, such as N-benzylanilines, catalyzed by a 2,6-bis(phenylamino)pyridinato titanium complex, also affords branched allylamine products in very good yields. researchgate.net

| Amine Substrate | Alkyne Substrate | Catalyst System | Yield (%) |

|---|---|---|---|

| N-methylpiperidine | Diphenylacetylene | TiBn₄/LH4/Ph₃C[B(C₆F₅)₄] | 95 |

| N-methylpiperidine | 1,2-bis(4-fluorophenyl)acetylene | TiBn₄/LH4/Ph₃C[B(C₆F₅)₄] | 99 |

| Trimethylamine | Diphenylacetylene | TiBn₄/LH4/Ph₃C[B(C₆F₅)₄] | 76 |

Transition Metal-Catalyzed N-Dealkylation and Decarboxylation Approaches

The cleavage of a C-N bond via N-dealkylation is a crucial transformation in organic synthesis, providing access to secondary amines from more complex tertiary amines. nih.gov Various transition metals have been shown to catalyze this process. researchgate.net Palladium-catalyzed N-dealkylation of amines is a well-established method for preparing pharmaceutical intermediates. researchgate.net More recently, photoredox catalysis has emerged as a mild and functional group-tolerant method for the N-dealkylation of a wide array of tertiary amines, including aliphatic amines and anilines. acs.org

Decarboxylative coupling reactions offer an alternative route to amines, avoiding the use of alkyl halides. acs.org These methods utilize carboxylic acids as starting materials and have been successfully employed for the synthesis of alkylamines. acs.org For instance, copper-catalyzed decarboxylative coupling of aliphatic carboxylic acids can be used to form C-N bonds. acs.org A base-mediated intramolecular decarboxylative approach has also been developed for the synthesis of alkylamines from alkanoyloxycarbamates. acs.org

| Substrate | Catalyst/Promoter | Product | Yield (%) |

|---|---|---|---|

| N-ethyl-N-methylaniline | Photoredox Catalyst | N-methylaniline | 85 |

| N-ethylmorpholine | Photoredox Catalyst | Morpholine | 61 |

| N-ethylpiperidine | Photoredox Catalyst | Piperidine | 53 |

| Tribenzylamine | Photoredox Catalyst | Dibenzylamine | 78 |

Cross-Coupling Reactions in Allylamine Synthesis

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been widely applied in the synthesis of complex organic molecules.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. mdpi.comuwindsor.ca This reaction is characterized by its mild conditions and tolerance of a wide range of functional groups. uwindsor.ca In the context of allylamine synthesis, the Suzuki coupling can be employed to introduce aryl groups, leading to the formation of arylated allylamines. While direct coupling to form this compound is less common, the arylation of precursors containing a nitrogen atom is a well-established strategy. For example, the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles has been reported to proceed in good to excellent yields under mild conditions. nih.gov Nickel-catalyzed Suzuki-Miyaura coupling of aliphatic amides also provides a route to alkyl-aryl ketones, which can be further functionalized to allylic amines. nih.gov

| Aryl Halide | Boronic Acid | Catalyst | Yield (%) |

|---|---|---|---|

| 3-chloroindazole | phenylboronic acid | Pd(OAc)₂/SPhos | 85 |

| 6-chloroindole | phenylboronic acid | Pd(OAc)₂/SPhos | 97 |

| 2-chlorobenzimidazole | 4-methoxyphenylboronic acid | Pd(OAc)₂/SPhos | 92 |

The Ullmann condensation, a copper-catalyzed reaction, is a classic method for the formation of carbon-nitrogen bonds, typically involving the coupling of an aryl halide with an amine. nih.govnih.gov While the term "Ullmann vinylation" is not standard, the principles of the Ullmann reaction can be extended to the synthesis of allylic amines through the coupling of a vinyl halide with an amine, or more commonly, an aryl halide with an allylamine. Modern developments have led to milder reaction conditions, often employing ligands to facilitate the copper-catalyzed C-N coupling. nih.govresearchgate.net For example, CuI-catalyzed Ullmann amination has been successfully carried out in deep eutectic solvents, providing an environmentally friendly approach. nih.govresearchgate.net

| Aryl Halide | Amine | Base | Yield (%) |

|---|---|---|---|

| Iodobenzene | Aniline | t-BuOK | 98 |

| Bromobenzene | N,N-dimethylethylenediamine | K₂CO₃ | 85 |

| 4-iodotoluene | Morpholine | K₂CO₃ | 92 |

Rearrangement-Based Syntheses (e.g., Claisen Rearrangement Contexts)

The Claisen rearrangement is a powerful researchgate.netresearchgate.net-sigmatropic rearrangement for carbon-carbon bond formation. wikipedia.org The nitrogen analogue, the amino-Claisen rearrangement, involves the thermal or acid-catalyzed rearrangement of N-allyl arylamines to ortho-allyl anilines. This reaction is a key step in the synthesis of various heterocyclic compounds, such as indoles. Lewis acids, such as zinc chloride and boron trifluoride etherate, have been shown to catalyze the amino-Claisen rearrangement, often leading to higher yields and shorter reaction times compared to the thermal process. researchgate.net

Variations of the Claisen rearrangement, such as the Bellus-Claisen and Eschenmoser-Claisen rearrangements, provide access to γ,δ-unsaturated amides, which are precursors to allylic amines. wikipedia.orglibretexts.org The Bellus-Claisen rearrangement involves the reaction of allylic amines with ketenes. wikipedia.orglibretexts.org The Eschenmoser-Claisen rearrangement utilizes the reaction of allylic alcohols with N,N-dimethylacetamide dimethyl acetal to form γ,δ-unsaturated amides. wikipedia.orglibretexts.org

| N-Allylarylamine Substrate | Lewis Acid Catalyst | Yield of 2-Allylarylamine (%) |

|---|---|---|

| N-allylaniline | BF₃·OEt₂ | 60 |

| N-allyl-4-methylaniline | BF₃·OEt₂ | 55 |

| N-allyl-4-chloroaniline | BF₃·OEt₂ | 58 |

| N-allylaniline | ZnCl₂ | 70-80 (range reported) |

Reactivity and Transformation Pathways of N 3 Phenylallyl Allylamine

Cyclization Reactions

The dual allylic functionalities within the N-(3-phenylallyl)-allylamine scaffold provide a template for intramolecular reactions, leading to the formation of diverse cyclic structures. These transformations are often mediated by transition metals and can proceed with high levels of stereocontrol.

Intramolecular Cyclopropanation

A key transformation of this compound derivatives is intramolecular cyclopropanation, which leads to the formation of bicyclic compounds containing a strained cyclopropane (B1198618) ring. nih.gov This process involves the formation of a new carbon-carbon bond between the two allylic fragments within the same molecule.

Copper-Mediated Oxidative Cyclopropanation

Research has demonstrated that N-allyl enamine carboxylates, which are structurally related to this compound, can undergo efficient intramolecular cyclopropanation to synthesize 3-azabicyclo[3.1.0]hex-2-enes. nih.gov This transformation is typically achieved through copper-mediated oxidative methods. acs.org Two complementary sets of reaction conditions have been developed to induce this cyclopropanation via a stepwise mechanism involving the carbocupration of the alkene. nih.gov

The first system utilizes a stoichiometric amount of a copper(I) salt, such as copper(I) bromide dimethyl sulfide (B99878) complex (CuBr·SMe₂), in the presence of molecular oxygen (O₂) as the oxidant. acs.org A second effective system employs a catalytic amount of copper(II) bromide (CuBr₂) with iodosylbenzene diacetate (PhIO₂) serving as the mediator. nih.govacs.org Both methods effectively promote the desired cyclization, though they can exhibit different selectivities. acs.org

| Entry | Copper System | Oxidant/Mediator | Product Yield |

| 1 | CuBr·SMe₂ (3.0 equiv) | O₂ | 67% |

| 2 | CuBr₂ (catalytic) | PhIO₂ | Varies |

Table 1: Comparison of Copper-Mediated Systems for Intramolecular Cyclopropanation of an N-allyl enamine carboxylate. acs.org

Diastereoselectivity in Cyclopropanation Mechanisms

The stereochemical outcome of the copper-mediated cyclopropanation is highly dependent on the reaction conditions, particularly the choice of the copper source and oxidant. acs.org This difference in diastereoselectivity suggests that the structure of the key intermediates may vary between the two systems. acs.org

In the case of both (Z)- and (E)-N-3-phenylallyl enamine derivatives, reactions conducted with the CuBr·SMe₂/O₂ system resulted in an almost 1:1 mixture of the two possible diastereomers of the cyclopropanated product. acs.org In contrast, employing the CuBr₂/PhIO₂ system led to a significant preference for one diastereomer, affording the product in an 85:15 ratio, irrespective of the initial stereochemistry of the starting enamine. acs.org The lack of stereochemical retention from the starting material in both systems suggests that the cyclopropanation proceeds through a stepwise C–C bond formation mechanism. acs.org

| Entry | Substrate | Copper System | Diastereomeric Ratio (2p:2p') |

| 1 | (Z)-N-3-phenylallyl derivative | CuBr·SMe₂/O₂ | ~50:50 |

| 2 | (E)-N-3-phenylallyl derivative | CuBr·SMe₂/O₂ | ~50:50 |

| 3 | (Z)- or (E)-N-3-phenylallyl derivative | CuBr₂/PhIO₂ | 85:15 |

Table 2: Influence of Reaction Conditions on the Diastereoselectivity of Cyclopropanation. acs.org

Oxidative Cyclopropane Ring-Opening to Azaheterocycles

The 3-azabicyclo[3.1.0]hex-2-ene structures formed via intramolecular cyclopropanation are valuable synthetic intermediates. Their inherent ring strain allows them to undergo further transformations, such as oxidative ring-opening reactions. nih.govnih.gov This strategy has been developed to convert 5-substituted 3-azabicyclo[3.1.0]hex-2-enes into highly substituted pyridines, which are an important class of azaheterocycles. nih.gov This two-step sequence, involving cyclopropanation followed by oxidative ring-opening, provides a novel pathway to complex aromatic nitrogen-containing compounds from acyclic diallylamine (B93489) precursors. nih.govnih.gov

Cascade Cyclization Reactions

The term "cascade reaction" refers to a sequence of two or more bond-forming reactions that occur consecutively in a single operation without the isolation of intermediates. N-allyl propiolamides, which share structural similarities with this compound, are known to participate in such processes. scispace.comsemanticscholar.org For instance, gold-catalyzed oxidative cyclopropanation of N-allyl propiolamides with pyridine (B92270) N-oxide can yield 3-aza-bicyclo[3.1.0]hexan-2-ones. scispace.com Similarly, cascade reactions involving radical cyclization can be initiated from related allylic amine systems to build complex polycyclic frameworks. researchgate.netnih.gov These reactions often proceed through a series of intramolecular steps, rapidly increasing molecular complexity from simple starting materials. nih.gov

Functionalization Reactions

Mizoroki-Heck Arylation of Allylamines

The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation, and its application to unprotected allylamines, such as this compound, has been a subject of significant research. Traditionally, the presence of a free amine was considered incompatible with these reactions due to potential side reactions and catalyst inhibition. However, recent advancements have demonstrated the feasibility of amine-directed Mizoroki-Heck arylation of free allylamines. jst.go.jp

In a notable study, the palladium-catalyzed selective monoarylation of free allylamines using aryl iodides was successfully achieved. This methodology is applicable to primary, secondary, and tertiary amines, making it a versatile tool for the functionalization of compounds like this compound. rsc.org The reaction's success hinges on the directing effect of the amine group, which facilitates the regioselective addition of the aryl group to the allylic double bond.

| Catalyst/Reagent | Arylating Agent | Solvent | Key Features |

| Palladium Catalyst | Aryl Iodides | Various | Selective monoarylation of free allylamines. |

Palladium-Catalyzed Allylic Alkylation

Palladium-catalyzed allylic alkylation is a powerful method for the formation of C-C and C-N bonds. In the context of this compound, this reaction can proceed through the activation of either of the allylic systems.

Research has shown that in palladium-catalyzed direct allylic alkylation, allylamines are inherently more reactive than the corresponding allylic alcohols, demonstrating N-selectivity. jst.go.jpnih.gov This inherent reactivity can be leveraged for the selective functionalization of this compound. The electrophilic activation of the allylamine (B125299) moiety is a key step, leading to the formation of a π-allylpalladium intermediate that can then be attacked by a nucleophile. jst.go.jpnih.gov

The choice of solvent can play a crucial role in the efficiency of this transformation. For instance, the use of methanol (B129727) has been shown to accelerate the reaction while maintaining high N-selectivity. jst.go.jp

The mechanism of palladium-catalyzed allylic alkylation of allylamines generally proceeds through a well-established catalytic cycle. The key intermediate in this process is a π-allylpalladium species, which is formed via the oxidative addition of a Pd(0) catalyst to the allylic substrate. nih.govnih.gov In the case of this compound, this can occur at either the cinnamyl or the allyl group.

Once the π-allylpalladium complex is formed, a nucleophile can attack one of the terminal carbons of the allyl system. researchgate.net The regioselectivity of this attack is influenced by various factors, including the nature of the ligands on the palladium catalyst and the substituents on the allyl fragment. nih.gov The catalytic cycle is completed by the reductive elimination of the product and regeneration of the Pd(0) catalyst. nih.gov

| Intermediate | Key Mechanistic Steps | Influencing Factors |

| π-Allylpalladium | Oxidative Addition, Nucleophilic Attack, Reductive Elimination | Ligands, Substituents |

C-N Bond Cleavage in this compound Derivatives

The cleavage of the C-N bond in derivatives of this compound represents a significant transformation. Research into the C-N bond cleavage of structurally related cinnamyl-substituted tertiary sulfonamides has demonstrated the feasibility of this process under catalytic conditions. acs.org

A highly chemoselective C-N bond cleavage of cinnamyl-substituted tertiary sulfonamides has been achieved using catalytic Bi(OTf)₃. This protocol allows for the removal of the cinnamyl group, yielding the corresponding secondary sulfonamide. acs.org While this specific example involves a sulfonamide derivative, it provides a strong indication of the potential for selective C-N bond cleavage in other this compound derivatives. The reaction is believed to proceed through the activation of the C-N bond by the Lewis acidic bismuth triflate. acs.org

Isomerization Studies

The presence of two distinct double bonds in this compound allows for the possibility of isomerization reactions, specifically the migration of these double bonds.

Double Bond Migration in Allylamines

The isomerization of allylamines to their corresponding enamines is a well-documented transformation that can be catalyzed by various transition metal complexes. Studies on the isomerization of N-allylamines have shown that rhodium and ruthenium complexes are effective catalysts for this process. researchgate.net

This double bond migration typically results in the formation of a more thermodynamically stable internal olefin. In the case of this compound, this could involve the migration of the double bond in the allyl group to form an enamine, or the migration of the double bond in the cinnamyl group. The selectivity of this isomerization is often influenced by the specific catalyst and reaction conditions employed. researchgate.net For instance, ruthenium-catalyzed isomerization of some allylamines has been observed to be successful primarily with bulky substituents on the nitrogen atom. researchgate.net

E-Selectivity in Allylamine Isomerization

The isomerization of allylamines, including this compound, to the corresponding enamines is a significant transformation in organic synthesis. A crucial aspect of this reaction is the stereoselectivity, specifically the preferential formation of the (E)-isomer over the (Z)-isomer. High E-selectivity is often desired as the resulting (E)-enamines are versatile intermediates in various synthetic applications. researchgate.netresearchgate.net

The stereochemical outcome of the isomerization is heavily influenced by the catalytic system employed. Transition metal complexes, particularly those of rhodium, ruthenium, and cobalt, have been extensively studied for their ability to catalyze this transformation with high efficiency and selectivity. researchgate.netchemrxiv.org The choice of metal and the ancillary ligands attached to it play a pivotal role in determining the E/Z ratio of the enamine product.

Research has shown that for the isomerization of various allylamines, a strong preference for the E-isomer is frequently observed. researchgate.net This selectivity is often attributed to the specific coordination of the metal catalyst to the allylamine substrate. It is postulated that the coordination involves both the nitrogen atom and the phenyl group, which guides the steric and electronic environment of the transition state, leading to the favored formation of the thermodynamically more stable E-enamine. researchgate.net

For instance, studies on the isomerization of N,N-dibenzylallylamine using a neutral PCNHCP Cobalt(I) pincer complex demonstrated exceptional stereoselectivity, achieving an E/Z ratio of 37:1. chemrxiv.org This high degree of selectivity highlights the effectiveness of well-designed catalysts in controlling the geometry of the resulting double bond. The reaction conditions, such as temperature, can also influence the selectivity, although the catalyst system remains the primary determining factor. chemrxiv.orguoregon.edu

The mechanism of isomerization often proceeds through a π-allyl metal complex intermediate. chemrxiv.org The stereochemistry of the final enamine is determined during the hydrogen transfer step within this complex. The steric interactions between the substituents on the nitrogen atom, the allyl group, and the ligands on the metal center dictate the preferred pathway that leads to the E-isomer.

The following table summarizes representative data on the E-selectivity achieved in the isomerization of various allylamines using different catalytic systems, which can be considered analogous to the reactivity of this compound.

| Catalyst | Substrate | E:Z Ratio | Reference |

| Neutral PCNHCP Co(I)-Me Pincer Complex | N,N-dibenzylallylamine | 37:1 | chemrxiv.org |

| Cationic Rh(I) complexes with (+)- or (-)-BINAP | Prochiral allylamines | 95-99% ee for (E)-enamine | researchgate.net |

| Ruthenium Complex | Allylamines with bulky N-substituents | Strong E-selectivity | researchgate.net |

Stereochemical Aspects in the Chemistry of N 3 Phenylallyl Allylamine

Diastereoselective Synthesis and Transformations

The diastereoselective synthesis of molecules containing multiple stereocenters, such as derivatives of N-(3-phenylallyl)-allylamine, is a significant challenge in organic synthesis. While specific studies on the diastereoselective synthesis of this compound are not extensively documented, principles from related palladium-catalyzed allylic alkylation reactions can be applied. For instance, the reaction of nitroalkanes with monosubstituted allylic substrates has been shown to produce products with two adjacent chiral centers with excellent diastereoselectivity. nih.gov This suggests that a strategy for the diastereoselective synthesis of a derivative of this compound could involve the reaction of an allylic amine with a chiral 3-phenylallyl electrophile, where the existing stereocenter directs the stereochemistry of the newly formed bond.

In a related context, the palladium-catalyzed asymmetric allylic alkylation of prochiral enamide anions has been developed, yielding enantioenriched anti-α-allyl-β-fluoroamines with high diastereoselectivity. researchgate.net This highlights the potential for controlling diastereoselectivity in allylic amination reactions through the use of chiral catalysts and substrates with pre-existing stereocenters.

The following table summarizes representative examples of diastereoselective allylic functionalizations that provide insight into potential synthetic routes for diastereomerically enriched derivatives of this compound.

| Catalyst/Method | Substrate | Nucleophile/Reagent | Diastereomeric Ratio (d.r.) | Reference |

| Palladium(0)/Triphenylphosphine | Activated vinyl cyclopropanes | N-tosylhydrazones | Terminal vs. Internal Products | researchgate.net |

| Palladium-catalyzed | Prochiral enamide anions | Allyl carbonates | High d.r. for anti-products | researchgate.net |

Enantioselective Methodologies

Enantioselective synthesis of chiral amines is a field of intense research due to their prevalence in pharmaceuticals and biologically active compounds. The enantioselective synthesis of this compound and its analogs can be approached through metal-catalyzed asymmetric allylic amination.

Palladium-catalyzed enantioselective allylic substitution is a powerful tool for the formation of C-N bonds. acs.org The use of chiral ligands in these reactions can induce high levels of enantioselectivity. For instance, iridium catalysts modified with chiral phosphoramidite (B1245037) ligands have been successfully employed in the enantioselective allylic amination of (E)-cinnamyl carbonates, yielding branched allylic amines with excellent regio- and enantioselectivity. organic-chemistry.org This methodology could be directly applicable to the synthesis of chiral this compound by using allylamine (B125299) as the nucleophile.

Furthermore, palladium-catalyzed hydroamination and allylic substitution with hydrazine (B178648) and hydroxylamine (B1172632) derivatives have been shown to favor the formation of branched N-allyl products, which can be subsequently converted to primary amines. nih.gov This approach, if rendered enantioselective through the use of chiral ligands, could provide a route to enantioenriched precursors of this compound.

The table below presents examples of enantioselective allylic amination reactions relevant to the synthesis of chiral this compound.

| Catalyst System | Substrate Type | Nucleophile | Enantiomeric Excess (ee) | Reference |

| Iridium/Chiral Phosphoramidites | (E)-cinnamyl carbonates | Secondary/Tertiary amines | High ee | organic-chemistry.org |

| Palladium/Chiral Ligands | Allylic esters | Hydrazine derivatives | Potential for high ee | nih.gov |

| Palladium/(S,S)-A Ligand | 3-Substituted-1H-indoles | Allyl alcohol | Up to 90% ee | nih.gov |

Influence of Substrate Geometry on Product Stereochemistry

Therefore, in the synthesis of this compound from a cinnamyl derivative, the geometry of the cinnamyl substrate would be expected to be retained in the final product. For example, the reaction of (E)-cinnamyl acetate (B1210297) with allylamine would be expected to yield the (E)-N-(3-phenylallyl)-allylamine.

Studies on iridium-catalyzed hydroamination of cis-cinnamyl acetate have shown that while some isomerization to the trans-isomer can occur, the reaction largely proceeds with the geometry of the starting material. nih.gov This underscores the importance of the substrate's initial geometry in determining the final product's stereochemistry.

Regioselectivity in Allylic Amination and Functionalization

Regioselectivity is a crucial factor in the allylic amination of unsymmetrical substrates like those used to synthesize this compound. The nucleophile can attack either the more substituted (branched) or less substituted (linear) carbon of the π-allyl intermediate.

In palladium-catalyzed allylic amination, the regioselectivity is influenced by several factors, including the nature of the ligand, the solvent, and the nucleophile. Generally, for soft nucleophiles, the reaction favors the formation of the linear product. organic-chemistry.org However, the use of specific ligands can steer the reaction towards the branched product. For instance, iridium-catalyzed allylic aminations are known to favor the formation of branched products with high regioselectivity. organic-chemistry.org

The palladium-catalyzed arylation of cinnamylamines has been shown to be fully selective for the functionalization of the γ-carbon of the allyl group, highlighting the ability to control regioselectivity in the functionalization of this compound precursors. acs.orgnih.gov This regioselectivity is rationalized by the coordination of the amine to one metal center, while an adjacent metal center is responsible for the insertion reaction. acs.orgacs.org

The following table provides examples of regioselective allylic amination and functionalization reactions.

| Catalyst System | Substrate | Nucleophile/Reagent | Regioselectivity (Branched vs. Linear) | Reference |

| Iridium/Chiral Phosphoramidites | (E)-cinnamyl carbonates | Secondary/Tertiary amines | Highly branched | organic-chemistry.org |

| Palladium/Bisphosphine Ligands | Allylic esters | Hydrazine derivatives | Favors branched | nih.gov |

| Palladium(II) precatalyst | Cinnamylamines | Aryl iodides | Selective γ-arylation (linear) | acs.orgnih.gov |

Computational and Theoretical Investigations of N 3 Phenylallyl Allylamine

Density Functional Theory (DFT) Analysis of Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the mechanisms of chemical reactions. For molecules similar to N-(3-phenylallyl)-allylamine, such as allyl amines, DFT studies have been crucial in understanding reaction pathways. For instance, investigations into the gas-phase pyrolysis of allyl methyl amine have utilized DFT to compare a concerted six-membered cyclic transition state mechanism with a multistep, free radical mechanism. Such studies show that the formation of propene and an imine is consistent with a concerted cyclic mechanism.

In the context of palladium-catalyzed allylation of primary amines, DFT calculations have been employed to explore potential mechanisms. One proposed pathway involves the formation of cationic hydridopalladium complexes, while another suggests the decomplexation of a coordinated allylammonium intermediate is more favorable. These computational approaches allow for the calculation of activation energies and the characterization of transition states, providing a detailed picture of the reaction landscape. While specific DFT studies on N-(3--phenylallyl)-allylamine are not prevalent in the literature, the methodologies applied to simpler allyl amines provide a framework for how its reactivity, such as in pericyclic reactions or metal-catalyzed processes, could be theoretically investigated.

Ab Initio Calculations for Conformational and Electronic Properties

Ab initio calculations, which are based on quantum mechanics principles without the use of experimental data, are fundamental in determining the conformational and electronic properties of molecules. The conformational landscape of a flexible molecule like this compound, which has multiple rotatable bonds, can be explored to identify the most stable geometries. For the parent molecule, allylamine (B125299), ab initio studies have been conducted to investigate its conformational characteristics.

The electronic properties of a molecule, such as its dipole moment, polarizability, and the energies of its frontier molecular orbitals (HOMO and LUMO), are critical for understanding its reactivity and intermolecular interactions. Ab initio and DFT methods have been used to calculate the electrical and optical properties of allylamine. photonics.plmostwiedzy.plmostwiedzy.pl Furthermore, the influence of substituents, such as the phenylallyl group, on the electronic properties of the amine can be quantitatively assessed. For example, the magnetic anisotropy effect of the phenyl ring can be calculated to understand its influence on the chemical shifts of nearby nuclei in NMR spectroscopy, aiding in stereochemical and conformational analysis. rsc.org

Below is a table summarizing typical electronic properties that can be determined for this compound using ab initio and DFT methods, based on studies of similar compounds.

| Property | Description | Typical Computational Method |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | B3LYP/6-31G |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | B3LYP/6-31G |

| Dipole Moment | A measure of the separation of positive and negative electrical charges within the molecule. | MP2/aug-cc-pVDZ |

| Polarizability | The ability of the electron cloud to be distorted by an external electric field. | HF/6-311++G** |

| Ionization Potential | The energy required to remove an electron from the molecule. | CCSD(T)/cc-pVTZ |

| Electron Affinity | The energy released when an electron is added to the molecule. | B3LYP/6-311+G(d,p) |

Modeling of Organometallic Intermediates in Catalytic Cycles

This compound can act as a ligand or a substrate in various metal-catalyzed reactions, forming organometallic intermediates that are often transient and difficult to characterize experimentally. Computational modeling provides a means to study the structure, bonding, and stability of these species. For instance, in palladium-catalyzed reactions, the formation of π-allyl palladium complexes is a common mechanistic step. DFT calculations can be used to model the geometry of such complexes involving this compound, providing insights into the bonding between the palladium center and the allyl moieties.

Elucidation of Stereoselectivity through Computational Studies

Many chemical reactions can produce multiple stereoisomers, and understanding the origin of stereoselectivity is a major focus of computational chemistry. For reactions involving this compound, such as cycloadditions or metal-catalyzed asymmetric transformations, computational studies can be employed to predict the major stereoisomer formed. This is typically achieved by calculating the energies of the transition states leading to the different stereoisomeric products. According to transition state theory, the lowest energy transition state corresponds to the fastest reaction pathway and thus the major product.

For example, in a hypothetical [3+2] cycloaddition reaction, DFT calculations could be used to model the four possible transition states (endo and exo approaches for two regioisomers). By comparing the relative free energies of these transition states, the stereochemical and regiochemical outcome of the reaction can be predicted. The computational results can reveal that the formation of a particular diastereomer is favored, which is often in good agreement with experimental observations for similar reactions. rsc.org These studies provide a molecular-level understanding of how factors like steric hindrance and electronic interactions in the transition state govern the stereoselectivity.

The table below illustrates how computational data can be presented to analyze stereoselectivity in a hypothetical reaction.

| Transition State | Relative Energy (kcal/mol) | Predicted Product | Stereochemistry |

| TS-1 (endo) | 0.0 | Major | R,R |

| TS-2 (exo) | +2.5 | Minor | R,S |

| TS-3 (endo) | +1.8 | Minor | S,R |

| TS-4 (exo) | +3.1 | Minor | S,S |

Applications of N 3 Phenylallyl Allylamine As a Synthetic Precursor and Building Block

Synthesis of Azaheterocyclic Systems

The presence of two alkenyl moieties within the N-(3-phenylallyl)-allylamine framework makes it an ideal substrate for cyclization reactions, leading to the formation of various nitrogen-containing heterocyclic systems (azaheterocycles). Through transition-metal-catalyzed reactions, the controlled cyclization of derivatives of this amine can yield bicyclic compounds, pyridines, and pyrroles, which are core structures in many pharmaceuticals and natural products.

Formation of 3-Azabicyclo[3.1.0]hex-2-enes

One of the significant applications of this compound derivatives is in the synthesis of the 3-azabicyclo[3.1.0]hexane framework. This strained bicyclic system is a key structural feature in a range of biologically active compounds. Research has demonstrated that N-allyl enamine carboxylates, which can be derived from precursors like this compound, undergo efficient intramolecular cyclopropanation when mediated by copper complexes. acs.orgacs.org

This transformation is typically achieved under two complementary sets of conditions: a CuBr-mediated aerobic system or a CuBr₂-catalyzed system using an oxidant like iodosylbenzene diacetate (PhIO₂). nih.gov The reaction proceeds via a stepwise mechanism involving carbocupration of the alkene. In a study using a closely related 2-phenylallyl enamine, the reaction with a CuBr·SMe₂/O₂ system yielded the corresponding 3-azabicyclo[3.1.0]hex-2-ene. nih.gov The phenyl group's presence is well-tolerated in this cyclization, highlighting the utility of this method for creating functionally diverse bicyclic molecules.

| Catalyst System | Oxidant | Product | Yield | Reference |

| CuBr·SMe₂ / 2,2′-bipyridine | O₂ (aerobic) | 3-Azabicyclo[3.1.0]hex-2-ene | 43% | nih.gov |

| CuBr₂ | PhIO₂ | 3-Azabicyclo[3.1.0]hex-2-ene | 49% | nih.gov |

Synthesis of Substituted Pyridines

The 3-azabicyclo[3.1.0]hex-2-enes synthesized from N-allyl enamine precursors are not merely stable final products; they can also serve as reactive intermediates for further transformations. The same copper-mediated reaction used for their formation can be tuned to produce highly substituted pyridines. acs.orgnih.gov This is achieved through an oxidative ring-opening of the cyclopropane (B1198618) ring within the bicyclic structure.

When the reaction of a 2-phenylallyl enamine under the CuBr₂/PhIO₂ system was allowed to proceed for an extended period (22 hours), the initially formed 3-azabicyclo[3.1.0]hex-2-ene was converted into a trisubstituted pyridine (B92270) as the major product. nih.gov The proposed mechanism involves a single-electron oxidation of the bicyclic intermediate by a higher-valent copper species. This generates a cation radical that undergoes ring expansion through the cleavage of a C–C bond in the cyclopropane ring, followed by oxidative aromatization to furnish the pyridine ring. nih.gov This sequential cyclization-ring expansion strategy provides a novel and efficient route to complex pyridines from simple acyclic precursors.

| Catalyst System | Reaction Time | Product | Yield | Reference |

| CuBr₂ / PhIO₂ | 6 hours | 3-Azabicyclo[3.1.0]hex-2-ene + Pyridine | 49% and 30% | nih.gov |

| CuBr₂ / PhIO₂ | 22 hours | Trisubstituted Pyridine | 70% | nih.gov |

Preparation of Pyrrolidines and Other Heterocycles

In addition to bicyclic systems and pyridines, derivatives of this compound can be guided toward the synthesis of other important heterocycles, notably substituted pyrroles. The choice of reaction pathway can be controlled by subtle modifications to the reaction conditions in the copper-mediated system. acs.org

Research has shown that the addition of a base, such as potassium carbonate (K₂CO₃), to the reaction of N-allyl enamine carboxylates completely changes the product outcome. organic-chemistry.org Instead of undergoing intramolecular cyclopropanation to form the bicyclic system, the substrate is directed toward a pathway that results in the formation of 4-carbonylpyrroles. This divergent reactivity highlights the versatility of the N-allyl enamine scaffold. The base is believed to promote an alternative reaction cascade, preventing the cyclopropanation and favoring a sequence that leads to the five-membered pyrrole (B145914) ring. This method provides a powerful tool for selectively synthesizing different classes of azaheterocyles from a common precursor.

Role in the Synthesis of Complex Organic Molecules

Beyond its use in forming heterocyclic rings directly, this compound and its derivatives are valuable intermediates in the construction of more complex, often stereochemically defined, organic molecules. Its functional groups serve as handles for introducing chirality and for building the backbones of molecules like unnatural amino acids.

Precursors for α-Amino Acid Derivatives

Unnatural α-amino acids are critical components in medicinal chemistry and materials science. While direct conversion of this compound to an α-amino acid derivative is not a standard, single-step process, its structural motifs are relevant to established synthetic strategies. The synthesis of α-amino acids can be achieved through the stereocontrolled amination of C-H bonds adjacent to a carboxylic acid group. nih.gov

Furthermore, allylamines as a class are precursors for these molecules through transformations that modify the allyl group. For instance, biocatalytic methods involving carbene N-H insertion into aromatic amines can generate precursors to chiral α-amino acids. rochester.edu The this compound structure could potentially be functionalized through such methods, where subsequent oxidative cleavage of the allyl double bond would yield the desired carboxylic acid functionality, thus completing the synthesis of an unnatural α-amino acid.

Intermediates for Chiral Compound Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. This compound is an excellent substrate for asymmetric synthesis, allowing for the creation of chiral amines that are versatile building blocks. rsc.org A key strategy for this is the asymmetric allylic C-H amination, which introduces a nitrogen-containing group at an allylic position with high enantioselectivity.

Copper-catalyzed asymmetric amination of alkenes using N-arylhydroxylamines has been shown to produce chiral N-aryl allylamines with good yields and high enantioselectivity. rsc.org Applying this type of methodology to a substrate containing a 3-phenylallyl moiety would directly generate a chiral version of this compound. This enantiomerically enriched amine can then be used in subsequent steps to construct more complex chiral molecules, where the stereocenter established in the amination step guides the stereochemistry of future transformations. This makes the compound a valuable intermediate for accessing a wide range of chiral drugs and natural products.

Development of Novel Organic Reactions Leveraging Allylamine (B125299) Motifs

The unique structural characteristics of this compound, also known as N-allylcinnamylamine, featuring two distinct allylic moieties, make it an intriguing precursor for the development of novel organic reactions. Researchers have leveraged these motifs to construct complex molecular architectures, particularly through photocatalyzed cycloaddition reactions.

A significant advancement in this area is the development of an intramolecular [2+2] cycloaddition of N-allylcinnamylamines, facilitated by visible-light photocatalysis. researchgate.net This method provides a pathway to synthesize aryl-3-azabicyclo[3.2.0]heptanes, which are valuable bicyclic structures in organic synthesis. The reaction is promoted by a high-energy iridium-based photosensitizer, [Ir{dF(CF3)ppy}2(dtbbpy)]PF6, and activated by low-energy visible light from blue LEDs. This approach is noted for its mild reaction conditions and high diastereoselectivity. researchgate.net

The core of this transformation involves the photosensitizer absorbing visible light and transferring its energy to the cinnamyl moiety of the this compound substrate. This energy transfer promotes the substrate to an excited triplet state, initiating the intramolecular [2+2] cycloaddition between the electronically excited cinnamyl double bond and the tethered allyl group. The result is the formation of a fused ring system with a high degree of stereochemical control. researchgate.net

Detailed research has explored the scope of this reaction by modifying the aromatic ring of the cinnamyl group. Various substituents, from electron-donating to electron-withdrawing groups, have been shown to be compatible with the reaction conditions, leading to a range of substituted aryl-3-azabicyclo[3.2.0]heptanes in good to excellent yields. researchgate.net

The findings from these studies are summarized in the table below, illustrating the versatility of the photocatalyzed [2+2] cycloaddition using derivatives of this compound.

Table 1: Scope of the Visible-Light-Promoted Intramolecular [2+2] Cycloaddition of N-Allylcinnamylamines Reaction conditions: A solution of the N-allylcinnamylamine derivative (0.5 mmol) and [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 (5 mol-%) in acetonitrile (B52724) (CH3CN) was irradiated with 34 W blue LEDs at < 30 °C under a nitrogen atmosphere for 24–48 hours. researchgate.net

| Entry | R Group (Substituent on Phenyl Ring) | Product | Yield (%) |

| 1 | H | 5-phenyl-3-azabicyclo[3.2.0]heptane | 95 |

| 2 | 4-F | 5-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane | 92 |

| 3 | 4-Cl | 5-(4-chlorophenyl)-3-azabicyclo[3.2.0]heptane | 94 |

| 4 | 4-Br | 5-(4-bromophenyl)-3-azabicyclo[3.2.0]heptane | 91 |

| 5 | 4-CF3 | 5-(4-(trifluoromethyl)phenyl)-3-azabicyclo[3.2.0]heptane | 88 |

| 6 | 4-Me | 5-(p-tolyl)-3-azabicyclo[3.2.0]heptane | 90 |

| 7 | 4-OMe | 5-(4-methoxyphenyl)-3-azabicyclo[3.2.0]heptane | 85 |

| 8 | 2-Cl | 5-(2-chlorophenyl)-3-azabicyclo[3.2.0]heptane | 78 |

This novel reaction demonstrates the utility of the dual allylic motifs within this compound, enabling the efficient construction of complex, nitrogen-containing bicyclic systems under sustainable, visible-light-mediated conditions. researchgate.net

Future Research Directions and Emerging Paradigms in N 3 Phenylallyl Allylamine Chemistry

Innovations in Green Synthetic Chemistry for N-(3-phenylallyl)-allylamine

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For this compound, future research will likely focus on aligning its synthesis with the principles of green chemistry. This involves exploring alternatives to traditional methods that may use hazardous reagents or generate significant waste.

Key areas for innovation include:

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions. mdpi.com Research into identifying or engineering enzymes for the amination of cinnamyl derivatives could provide a highly sustainable synthetic route. Biocatalysis represents a significant step towards reducing the environmental footprint of chemical synthesis. mdpi.com

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com Investigating microwave-assisted protocols for the synthesis of this compound could lead to more efficient and eco-friendly processes. documentsdelivered.com

Green Solvents and Solvent-Free Conditions: The replacement of volatile organic compounds with greener alternatives like water, ionic liquids, or supercritical fluids is a core tenet of sustainable chemistry. mdpi.com Furthermore, developing solvent-free reaction conditions would be an ideal advancement, minimizing waste and environmental impact directly. mdpi.com

Utilization of Waste Materials: A forward-thinking approach involves using waste materials as starting points for synthesis. researchgate.net Exploring pathways that convert biodegradable waste into valuable precursors for this compound production could align chemical manufacturing with circular economy principles. researchgate.net

Table 1: Comparison of Green Synthesis Methodologies

| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, reduced byproducts. mdpi.com | Screening and engineering of suitable enzymes (e.g., transaminases). |

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved energy efficiency, higher yields. mdpi.com | Optimization of microwave parameters (power, temperature, time). |

| Green Solvents | Reduced toxicity and environmental impact, potential for improved reaction kinetics. mdpi.com | Exploring water, ionic liquids, or deep eutectic solvents as reaction media. |

| Solvent-Free Reactions | Minimal waste generation, simplified purification processes. mdpi.com | Development of solid-state or melt-phase reaction protocols. |

Advanced Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is central to the synthesis of complex molecules like this compound. Future research will focus on developing novel catalytic systems that offer superior control over selectivity (chemo-, regio-, and stereoselectivity) and efficiency.

Palladium-Catalyzed Reactions: Palladium catalysts are well-established in forming C-N bonds. Future work could explore advanced ligand designs for Pd-catalyzed asymmetric allylic substitution to produce chiral variants of this compound with high enantioselectivity. acs.org Additionally, systems like (3-iminophosphine)palladium precatalysts could be adapted for the selective reduction of related imine precursors, offering precise control over specific functional groups. rsc.org

Nickel-Catalyzed Amination: Nickel catalysis presents a cost-effective and powerful alternative to palladium. The development of Ni(0) precatalyst systems for the direct amination of allyl alcohols could provide a more atom-economical route to this compound, avoiding the need for pre-functionalized starting materials like halides. scispace.com

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and catalyst recycling, aligning with green chemistry principles. mdpi.com Research into developing robust heterogeneous catalysts for the synthesis of this compound could enhance the industrial viability and sustainability of its production.

Exploration of this compound in Materials Science

The unique structure of this compound, featuring two reactive allyl groups and an aromatic phenyl ring, makes it an intriguing building block for novel materials.

Polymer Synthesis: The allylamine (B125299) functional group is a known monomer for producing polymers like poly(allylamine). researchgate.net Future research could investigate the polymerization of this compound to create new functional polymers. The resulting polymers, containing phenyl groups, could exhibit unique thermal, optical, or mechanical properties. The synthesis of polyallylamine (PAl) particles from allylamine via plasma has been reported, suggesting that similar advanced techniques could be applied to this compound to create novel particulate materials. researchgate.net

Functional Coatings and Films: Poly(allylamine hydrochloride) has been used in combination with natural polysaccharides to create composite films for various applications. researchgate.net this compound-based polymers could be explored for the development of specialized coatings, where the phenyl group could enhance properties like hydrophobicity or refractive index.

Nanoparticle Functionalization: The amine group in this compound can be used to functionalize the surface of nanoparticles. This could be leveraged to create stable, dispersible nanoparticles with tailored surface properties for applications in composites or sensor technology. researchgate.net

Integration with Flow Chemistry and High-Throughput Methodologies

The transition from traditional batch processing to continuous flow chemistry is revolutionizing chemical synthesis. rsc.orgresearchgate.net This paradigm is particularly promising for optimizing the synthesis of this compound.

Rapid Reaction Optimization: High-throughput continuous flow systems enable the rapid screening of a wide range of reaction parameters (temperature, pressure, catalyst loading, stoichiometry). rsc.org This automated approach can significantly accelerate the discovery of optimal conditions for synthesizing this compound, a process that would be time-consuming in batch. rsc.orgresearchgate.net

Enhanced Safety and Control: Flow reactors offer superior heat and mass transfer, allowing for precise control over reaction conditions. rsc.orgresearchgate.net This is particularly advantageous for highly exothermic or fast reactions, improving safety and product consistency. The use of packed-bed microreactors (µPBRs) in flow systems for hydrogenation processes demonstrates the potential for fine-tuning reactions involving this compound precursors. mdpi.com

Scalability and Automation: Processes developed in flow reactors are often more readily scalable than batch processes. rsc.orgresearchgate.net Integrating flow chemistry with automation and artificial intelligence can lead to self-optimizing systems that can efficiently produce this compound with minimal human intervention. rsc.org

Table 2: Advantages of Flow Chemistry for this compound Synthesis

| Feature | Benefit | Relevance to this compound |

|---|---|---|

| High-Throughput Experimentation (HTE) | Accelerated screening of reaction conditions. rsc.orgresearchgate.net | Rapid identification of optimal catalysts, solvents, and temperatures. |

| Precise Process Control | Improved safety, higher yields, and better selectivity. rsc.org | Minimization of side reactions and impurities. |

| Enhanced Heat/Mass Transfer | Efficient management of reaction exotherms. rsc.orgresearchgate.net | Safe handling of potentially energetic reaction steps. |

| Facilitated Scale-Up | Seamless transition from laboratory to production scale. rsc.orgresearchgate.net | Streamlined process development for industrial applications. |

Mechanistic Investigations of Underexplored Reactions of this compound

A deep understanding of reaction mechanisms is crucial for developing novel transformations and improving existing ones. For this compound, several areas warrant deeper mechanistic investigation.

Asymmetric Transformations: While advanced catalysts for asymmetric allylic substitutions exist, detailed mechanistic studies involving substrates like this compound are needed. acs.org Understanding the transition states and the role of the ligand in stereochemical induction can guide the design of even more effective catalysts.

Cyclization Reactions: The presence of two allyl groups presents the possibility for intramolecular cyclization reactions to form nitrogen-containing heterocyclic structures. Mechanistic studies could uncover the factors that control ring size and stereochemistry, opening pathways to new molecular architectures.

Selective Functionalization: The molecule contains multiple reactive sites (two C=C double bonds, the N-H bond). Future mechanistic studies should focus on developing strategies for the selective functionalization of one site over the others. For example, investigating the mechanism of selective hydrosilylation of one allyl group could lead to valuable synthetic intermediates. rsc.org

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for more efficient, sustainable, and innovative chemical processes and materials.

Q & A

Q. What are the established synthetic routes for N-(3-phenylallyl)-allylamine, and how are reaction conditions optimized for yield and purity?

this compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, in the synthesis of related allylamine derivatives, (3-bromopropenyl)-benzene reacts with primary or secondary amines under nitrogen atmosphere, using solvents like methanol or dichloromethane and reducing agents such as sodium borohydride . Optimization involves controlling stoichiometry, reaction time, and temperature, followed by purification via column chromatography or solvent extraction. Monitoring intermediates with thin-layer chromatography (TLC) and adjusting pH during workup (e.g., acidification to isolate products) are critical for improving yield .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify allylic and aromatic proton environments. Mass spectrometry (MS) provides molecular weight validation, while ultraviolet-visible (UV) spectroscopy aids in detecting conjugated systems. For example, in related compounds, NMR peaks at δ 5.0–6.5 ppm indicate allylic protons, and aromatic protons appear between δ 7.0–7.5 ppm . High-resolution MS (HRMS) and infrared (IR) spectroscopy further confirm functional groups like amines and unsaturated bonds .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Allylamine derivatives are highly reactive and toxic. Key precautions include:

- Using fume hoods and personal protective equipment (PPE) such as nitrile gloves and safety goggles.

- Avoiding skin contact; immediate rinsing with water for 15 minutes if exposed .

- Storing in sealed containers under inert gas (e.g., nitrogen) to prevent oxidation or moisture absorption .

- Emergency measures: For inhalation, move to fresh air; for spills, use absorbents like vermiculite and neutralize with weak acids (e.g., citric acid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or MS data often arise from isomerism or impurities. Strategies include:

- Multi-dimensional NMR (e.g., COSY, HSQC) to assign overlapping signals.

- Chiral chromatography or X-ray crystallography to distinguish stereoisomers.

- Tandem MS/MS to fragment ions and confirm structural motifs. For example, unexpected peaks in allylamine derivatives may result from oxidation byproducts, necessitating redox-inert reaction conditions .

Q. What mechanistic insights explain the biological activity of this compound derivatives?

Allylamines interact with biological targets via their unsaturated bonds and amine groups. For instance, N-(3-phenylallyl)-N-methyltryptamine derivatives act as serotonin receptor modulators, where the allyl group enhances binding affinity through hydrophobic interactions . In cardiovascular models, allylamine-induced cardiotoxicity is linked to metabolic conversion into acrolein, a reactive aldehyde that disrupts mitochondrial function . Computational docking studies and metabolite profiling (e.g., LC-MS) are used to map structure-activity relationships (SARs) .

Q. What strategies mitigate toxicity in preclinical studies involving this compound?

- Dose optimization : Establish LD50 values in rodent models and use subtoxic doses for chronic studies.

- Prodrug design : Modify the allyl group to reduce reactivity (e.g., hydroxylation or PEGylation) .

- Antioxidant co-administration : N-acetylcysteine (NAC) or glutathione supplements can neutralize reactive metabolites .

- Biomonitoring : Track urinary metabolites (e.g., thioether adducts) to assess exposure levels .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.